Superior BPH Symptom Improvement and Flow Rate Versus Tamsulosin and Terazosin
In a network meta-analysis of 124 RCTs comparing alpha-blockers for BPH, doxazosin demonstrated a greater mean reduction in International Prostate Symptom Score (IPSS) and a larger improvement in peak urinary flow rate (Qmax) compared to tamsulosin, alfuzosin, and terazosin [1].
| Evidence Dimension | Mean change in IPSS from baseline (symptom score) |
|---|---|
| Target Compound Data | -3.67 (95% CI: -4.20 to -3.14) |
| Comparator Or Baseline | Tamsulosin: -2.07 (95% CI: -2.71 to -1.43); Terazosin: -3.37 (95% CI: -3.96 to -2.78); Alfuzosin: -2.13 (95% CI: -2.81 to -1.45) |
| Quantified Difference | 1.60 points greater improvement vs. tamsulosin; 0.30 points vs. terazosin |
| Conditions | Network meta-analysis of 124 randomized controlled trials (RCTs) in men with BPH |
Why This Matters
This data directly informs formulary decisions and clinical trial design by quantifying the expected therapeutic advantage in symptom relief and urinary flow compared to leading alternatives.
- [1] Yuan JQ, Mao C, Wong SYS, et al. Comparative Effectiveness and Safety of Monodrug Therapies for Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia: A Network Meta-analysis. Medicine (Baltimore). 2015;94(27):e974. View Source
